2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with difluoromethoxyacetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Investigated for its anticancer activity.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid is unique due to its difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7F2NO4 |
---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-10(13)18-11-14-9-6(4-5-8(15)16)2-1-3-7(9)17-11/h1-5,10H,(H,15,16)/b5-4+ |
InChI Key |
RHIFRKDGVDWSCM-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C=CC(=O)O |
Origin of Product |
United States |
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